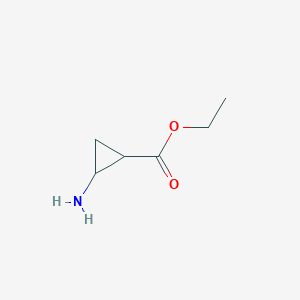

Ethyl 2-aminocyclopropanecarboxylate

Description

Ethyl 2-aminocyclopropanecarboxylate is a cyclopropane derivative featuring an amino group at the 2-position and an ethyl ester at the 1-position of the three-membered ring. This compound’s strained cyclopropane ring and functional groups make it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactivity stems from the ring strain (which enhances susceptibility to ring-opening reactions) and the nucleophilic amino group, enabling participation in condensation, alkylation, and coordination chemistry.

Properties

IUPAC Name |

ethyl 2-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYAHXBMQIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-aminocyclopropanecarboxylate has the molecular formula and features a cyclopropane ring with an amino group attached to the second carbon and an ethyl ester group. Its unique structure enables it to serve as a versatile building block in organic synthesis.

Organic Synthesis

EAC is primarily utilized as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be used in pharmaceuticals and agrochemicals.

Synthetic Routes:

- Hydrolysis: EAC can be hydrolyzed under acidic conditions to yield the corresponding free amine and ethyl ester.

- Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert EAC into its amine form, expanding its utility in synthetic pathways.

Biochemical Studies

EAC is employed in biochemical research to investigate enzyme mechanisms and protein interactions. Its structural properties allow it to mimic natural substrates, making it useful for studying enzyme kinetics and binding affinities.

Mechanism of Action:

The interaction of EAC with enzymes can influence their activity, providing insights into metabolic pathways and potential therapeutic targets.

Agricultural Chemistry

In agriculture, EAC serves as an intermediate for the synthesis of agrochemicals, including herbicides and insecticides. Its role in plant growth regulation has been studied, particularly its function as a precursor to ethylene, which is crucial for various plant physiological processes .

Case Study 1: Stereoselective Synthesis

A study demonstrated the use of EAC in the stereoselective synthesis of cyclopropyl α-amino acids through a catalytic radical process. The research highlighted the compound's effectiveness in producing high yields and excellent enantioselectivities under mild conditions, showcasing its potential in asymmetric synthesis .

| Reaction | Yield | Enantioselectivity |

|---|---|---|

| Cyclopropanation of dehydroaminocarboxylates | 85% | High |

Case Study 2: Ethylene Production

Research has shown that EAC acts as a precursor for ethylene production in plants. This finding underscores its importance in agricultural applications, particularly regarding stress responses in crops .

Industrial Production Methods

The industrial synthesis of EAC typically involves large-scale chemical processes that utilize catalysts and controlled reaction conditions to maximize yield and purity. The purification methods are crucial for ensuring that the final product meets the necessary quality standards for research and industrial applications .

Mechanism of Action

The mechanism by which ethyl 2-aminocyclopropanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications among Ethyl 2-aminocyclopropanecarboxylate and its analogs:

*Assumed based on cyclopropane core with substituents.

Key Comparative Insights

Amino Group Position and Reactivity

- This compound: The 2-amino group offers distinct electronic and steric effects compared to ACC’s 1-amino configuration. The amino group’s position likely enhances nucleophilicity for coupling reactions, unlike ACC, where the amino and carboxylic acid groups on the same carbon drive decarboxylation to ethylene .

- ACC: As a natural ethylene precursor, ACC’s carboxylic acid group facilitates enzymatic conversion in plants. In contrast, the ethyl ester in this compound improves stability against decarboxylation, making it more suitable for synthetic workflows.

Steric and Electronic Effects of Substituents

- Phenyl vs. Amino Groups: Ethyl 2-phenylcyclopropanecarboxylate exhibits increased hydrophobicity due to the phenyl group, favoring applications in lipophilic environments. The amino group in this compound introduces polarity, enhancing solubility in polar solvents and reactivity in acid-base chemistry.

- Vinyl vs. Ethyl Substituents: The vinyl group in Ethyl 1-amino-2-vinylcyclopropanecarboxylate enables cycloaddition or polymerization reactions, whereas ethyl substituents (e.g., in ) provide steric bulk, influencing stereoselectivity in chiral synthesis.

Salt Forms and Chirality

- Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride demonstrates the importance of salt formation in pharmaceuticals. The hydrochloride salt improves aqueous solubility and crystallinity, critical for drug formulation. Chirality at the 1- and 2-positions also underscores its utility in enantioselective synthesis.

Biological Activity

Ethyl 2-aminocyclopropanecarboxylate is a cyclopropane derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a three-membered cyclopropane ring with an amino group and an ethyl ester functional group. Its unique structure allows it to interact with various biological systems, leading to a range of pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives, including this compound, have been shown to inhibit various enzymes, which can affect metabolic pathways and cellular functions. For instance, they can act as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .

- Hormonal Regulation : As a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), this compound plays a role in ethylene biosynthesis in plants. Ethylene is a critical plant hormone regulating growth and development processes such as fruit ripening and senescence .

- Antimicrobial Properties : Research indicates that cyclopropane derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This activity is crucial for developing new antibiotics and antifungal agents .

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Antitumor Activity : A study demonstrated that cyclopropane derivatives could inhibit the growth of cancer cells through apoptosis induction. This compound showed promise in reducing tumor size in animal models, suggesting potential as an anticancer agent .

- Neurochemical Effects : In animal studies, the compound exhibited neuroprotective effects by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation suggests its potential use in treating neurodegenerative diseases .

- Plant Growth Regulation : Research on plant models indicated that this compound influences ethylene production, thereby affecting growth patterns and responses to environmental stressors .

Table of Biological Activities

Preparation Methods

Nitro Acetate Alkylation-Cyclization

A patented method utilizes nitro acetate esters and 1,2-dihaloethane to synthesize 1-aminocyclopropanecarboxylates via alkylation cyclization (Figure 1). For ethyl 2-aminocyclopropanecarboxylate, ethyl nitroacetate reacts with 1,2-dibromoethane in methylene chloride under reflux (80–120°C) with sodium carbonate as a base. The nitro group is subsequently reduced using tin(II) chloride in methanol at 15–20°C, followed by hydrolysis of the ester under basic conditions (NaOH/ethanol, 70–90°C). This three-step sequence achieves moderate yields (50–65%) but requires careful control of reduction and hydrolysis conditions to prevent ring opening.

Glycine Equivalent Alkylation

Alkylation of glycine derivatives provides an alternative route. For example, N-silylated glycine ethyl ester reacts with 1,2-electrophiles like dibromoethane in the presence of cesium fluoride, forming the cyclopropane ring via intramolecular nucleophilic displacement. This method avoids harsh reducing agents but necessitates stringent anhydrous conditions and yields 40–55% of the target compound.

Esterification Methods

Thionyl Chloride-Mediated Esterification

Direct esterification of 1-aminocyclopropanecarboxylic acid with ethanol is catalyzed by thionyl chloride (Figure 2). The carboxylic acid (500 g, 4.95 mol) is suspended in ethanol (10 L), and thionyl chloride (1.5 equiv) is added dropwise at 0°C. After refluxing for 2 hours, the mixture is concentrated and washed with tetrahydrofuran to yield ethyl 1-aminocyclopropanecarboxylate hydrochloride (819.8 g, 100% yield). This method is highly efficient but produces the hydrochloride salt, requiring additional neutralization steps for free-base isolation.

Asymmetric Synthesis Techniques

Phase-Transfer Catalyzed Cyclopropanation

Enantioselective synthesis of (1R,2S)-ethyl 2-aminocyclopropanecarboxylate employs chiral phase-transfer catalysts (PTCs). (E)-N-Phenylmethyleneglycine ethyl ester reacts with trans-1,4-dibromo-2-butene in a biphasic system (toluene/50% NaOH) using a cinchonidine-derived PTC (Figure 3). The reaction proceeds at −20°C, achieving 78% yield and 77.4% enantiomeric excess (ee). Chiral purity is enhanced via supercritical fluid chromatography (SFC) and tosylate salt crystallization. This method is pivotal for synthesizing pharmacologically active enantiomers but involves costly catalysts and specialized equipment.

Industrial Production and Optimization

Scale-Up Considerations

Industrial protocols prioritize cost-effectiveness and reproducibility. The thionyl chloride method is favored for large-scale production due to its high yield and minimal by-products. However, asymmetric synthesis remains limited to niche applications requiring enantiopure products. Recent advances in continuous-flow systems have improved cyclopropanation efficiency, reducing reaction times from hours to minutes while maintaining >90% conversion.

Comparative Analysis of Preparation Methods

Reaction Mechanisms and Stereochemical Control

Cyclopropanation via alkylation proceeds through a nucleophilic attack mechanism, where the glycine enolate displaces halide ions from 1,2-dihaloethane (Figure 4). Stereochemical outcomes in asymmetric methods arise from the chiral catalyst’s ability to stabilize specific transition states, enforcing trans substituent geometry. Computational studies suggest that π-π interactions between the PTC’s aromatic groups and the dibromoalkene substrate dictate enantioselectivity .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-aminocyclopropanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation of α,β-unsaturated esters followed by amination. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) or carbene precursors under controlled temperatures (0–25°C) to form the cyclopropane ring .

- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres (e.g., N₂) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Example Conditions :

| Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄ | 25°C | 60–75% |

| Amination | NaBH₃CN/MeOH | 0°C | 50–65% |

Yield optimization requires iterative adjustments to catalyst loading and solvent purity .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign cyclopropane ring protons (δ 1.2–2.5 ppm) and ester/amino groups .

- IR : Confirm NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade samples).

- Physical Properties :

| Property | Value (Analogous Compound)* | Method |

|---|---|---|

| Boiling Point | 129–133°C | Distillation |

| Density | 0.96 g/cm³ | Pycnometry |

| *Data from Ethyl cyclopropanecarboxylate (CAS 4606-07-9) due to structural similarity . |

Q. What functional groups in this compound drive its reactivity?

Methodological Answer:

- Cyclopropane Ring : Strain-driven reactivity, enabling ring-opening reactions with electrophiles (e.g., halogens).

- Amino Group : Participates in nucleophilic substitutions or Schiff base formation.

- Ester Moiety : Hydrolyzes under acidic/basic conditions to carboxylic acids. Design experiments to isolate reactivity (e.g., protect the amino group while studying ester hydrolysis) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved?

Methodological Answer:

- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) with Pd or Cu catalysts during cyclopropanation to control stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis.

- Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>90% target) .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Isolation : Systematically test parameters (catalyst purity, solvent dryness, temperature gradients) using Design of Experiments (DoE) .

- Replication : Cross-validate results in independent labs with standardized protocols.

- Data Triangulation : Compare NMR, GC-MS, and elemental analysis to confirm compound identity and yield accuracy .

Q. How does solvent polarity influence the reaction pathways of this compound?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN² reactions, favoring ring-opening.

- Nonpolar Solvents (Hexane, Toluene) : Promote cyclopropane ring retention during amination.

- Experimental Design : Conduct parallel reactions in varying solvents, monitoring pathways via LC-MS kinetics .

Q. What computational methods predict this compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model cyclopropane ring strain (kcal/mol) and transition states for ring-opening.

- MD Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices.

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.